![molecular formula C14H16F3N3O B7571849 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol, also known as TPEN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a chelator, which means that it has the ability to bind to metal ions and remove them from solutions. TPEN has been used in various fields of research, including biochemistry, neuroscience, and pharmacology. In
作用機序
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol binds to metal ions such as zinc, copper, and iron, and removes them from solutions. This can lead to changes in the biochemical and physiological properties of cells and tissues. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
Biochemical and Physiological Effects:
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to affect the activity of ion channels and receptors in neurons, leading to changes in synaptic transmission and plasticity.
実験室実験の利点と制限
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has several advantages for lab experiments. It is a highly specific chelator that can selectively remove metal ions from solutions. It is also relatively easy to synthesize and has a long shelf-life. However, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has some limitations as well. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can interfere with the activity of other metal-dependent enzymes and proteins, leading to off-target effects.
将来の方向性
There are several future directions for research on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to be effective in removing excess zinc from the brain, which may have therapeutic potential for these diseases. Another area of interest is the development of new cancer therapies based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels, and further research may lead to the development of new anti-cancer drugs. Finally, there is interest in developing new chelators based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol that can selectively remove other metal ions from solutions.
合成法
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminoethylpyrazole with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. Other methods include the reaction of 2-pyrazoline with 4-(trifluoromethyl)benzaldehyde in the presence of a base, or the reaction of 2-pyrazoline with 4-(trifluoromethyl)acetophenone in the presence of a reducing agent.
科学的研究の応用
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the role of metal ions in various biological processes, including enzyme activity, protein folding, and cell signaling. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been used to investigate the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been used as a tool to study the role of metal ions in cancer cells and to develop new cancer therapies.
特性
IUPAC Name |
2-(2-pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)12-4-2-11(3-5-12)13(21)10-18-7-9-20-8-1-6-19-20/h1-6,8,13,18,21H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAGLGYUMJPSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
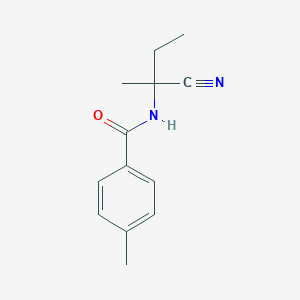
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

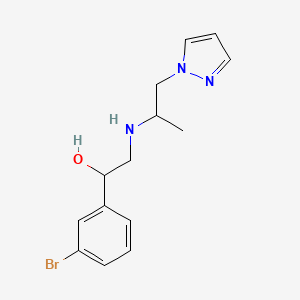

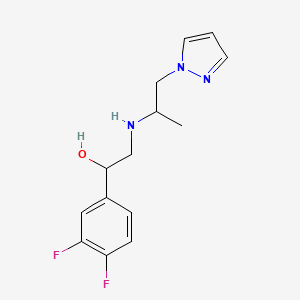
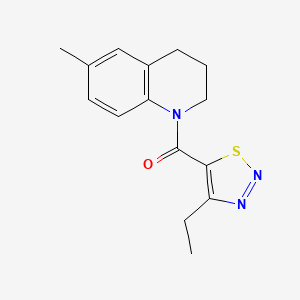
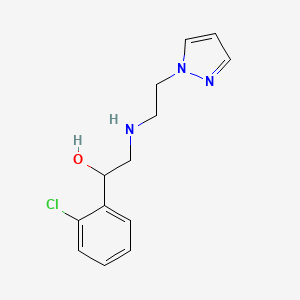
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
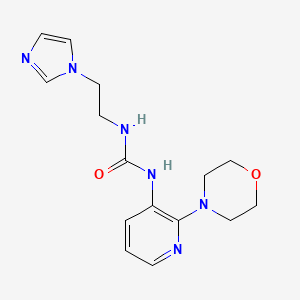
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)